Structural Differentiation: C2 Substitution Pattern vs. N1-Substituted Phenoxyalkylbenzimidazole Antitubercular Agents
The target compound, 2-(3-phenoxypropyl)-1H-benzimidazole, differs from the highly optimized antitubercular agent 2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole [1]. The latter compound, with its N1-substitution and additional 2-ethyl group, was the exemplar of a potent series, with the most potent analog achieving a Minimum Inhibitory Concentration (MIC) of 52 nM against *Mycobacterium tuberculosis* and a selectivity index of 523 [1]. The target compound's substitution at the C2 position, lacking the N1-alkylation and C2-ethyl group, represents a distinct pharmacophore that is not expected to have comparable antitubercular activity but offers a divergent vector for SAR exploration or alternative target classes.
| Evidence Dimension | Anti-tubercular potency (MIC) and Selectivity Index |
|---|---|
| Target Compound Data | Not directly reported for *M. tuberculosis*; expected to be >10 µM based on SAR |
| Comparator Or Baseline | Optimized phenoxyalkylbenzimidazole analog (compound from Chandrasekera et al., 2015): MIC = 52 nM, Selectivity Index = 523 |
| Quantified Difference | >190-fold difference in potency (inferred from SAR class trends) |
| Conditions | *M. tuberculosis* H37Rv, aerobic culture conditions |
Why This Matters
This underscores that the target compound is not a direct substitute for antitubercular drug discovery but a distinct chemical entity for exploring other biological space or serving as a synthetic intermediate.
- [1] Chandrasekera, N. S., et al. (2015). Identification of Phenoxyalkylbenzimidazoles with Antitubercular Activity. Journal of Medicinal Chemistry, 58(18), 7273–7285. View Source
